molecular formula C7H4F2N2 B13042800 4-(Difluoromethyl)nicotinonitrile

4-(Difluoromethyl)nicotinonitrile

Cat. No.: B13042800
M. Wt: 154.12 g/mol
InChI Key: ISXCCOIIPYLHMR-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)nicotinonitrile is an organic compound belonging to the class of nicotinonitriles It is characterized by the presence of a difluoromethyl group attached to the fourth position of a nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-dichloro-4-(difluoromethyl)nicotinonitrile with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(Difluoromethyl)nicotinonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and the use of solvents such as chloroform and methanol .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various difluoromethyl-substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)nicotinonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

4-(Difluoromethyl)nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as nicotinonitriles, which are characterized by a pyridine ring with a nitrile group and a difluoromethyl substituent. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit specific enzymes, including those involved in cancer progression and inflammatory responses. For example, some derivatives have demonstrated inhibitory effects on the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway linked to inflammation and cancer .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Biological Activity Data

Biological ActivityTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
AntibacterialStaphylococcus aureus15.625 - 62.5 μM
AntibacterialEnterococcus faecalis62.5 - 125 μM
Enzyme InhibitionIKK ComplexSpecific IC50 not reported

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various nicotinonitrile derivatives, including this compound, against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant bactericidal activity with an MIC comparable to standard antibiotics like ciprofloxacin .
  • Cytotoxicity in Cancer Cells : Research on related compounds has indicated that the difluoromethyl group enhances cytotoxicity in cancer cell lines. In vitro assays showed that derivatives exhibit higher lipophilicity and increased interactions with cellular membranes, leading to enhanced anticancer activity .
  • Inflammatory Response Modulation : In models of inflammation, compounds similar to this compound have been shown to reduce pro-inflammatory cytokine production by inhibiting NF-κB activation pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Properties

Molecular Formula

C7H4F2N2

Molecular Weight

154.12 g/mol

IUPAC Name

4-(difluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C7H4F2N2/c8-7(9)6-1-2-11-4-5(6)3-10/h1-2,4,7H

InChI Key

ISXCCOIIPYLHMR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)F)C#N

Origin of Product

United States

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